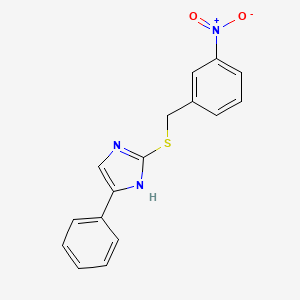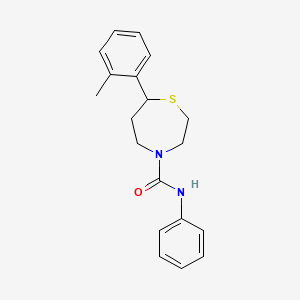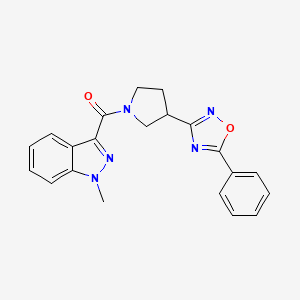
Phosphonous acid, ammonia salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonous acid, also known as phosphonic acid, is a compound described by the formula H3PO3 . This acid is diprotic, meaning it readily ionizes two protons . It is an intermediate in the preparation of other phosphorus compounds . Ammonium salts, on the other hand, are ionic compounds composed of ammonium ions (NH4+) and acid radical ions, generally obtained through the reaction of ammonia and acid .
Synthesis Analysis
An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Subsequent direct acidic hydrolysis of the crude reaction mixture leads to the desired novel N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts with overall yields of up to 88% .Molecular Structure Analysis
Phosphorous acid is produced in the form of a white volatile powder by the slow combustion of phosphorus . Its salts are called phosphites . It is conveniently prepared by allowing phosphorous trichloride to react with water .Chemical Reactions Analysis
When ABC dry powder was applied to the flame, ammonium dihydrogen phosphate (the main fire-extinguishing component of ABC dry powder) would rapidly decompose into phosphoric acid (H3PO4) and ammonia . Therefore, in order to figure out the chemical reaction mechanism of ABC dry powder and active radicals, the main focus of this paper is on the H3PO4 .Physical and Chemical Properties Analysis
Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . Phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule .科学的研究の応用
Electrochemical Synthesis of Ammonia A phosphonium salt serves as a stable proton shuttle in electrochemical ammonia synthesis, offering a zero-carbon emission alternative to the Haber-Bosch process. This approach enhances ionic conductivity, allowing high ammonia production rates and demonstrating continuous operation for more than 3 days (Suryanto et al., 2021).
Ammonia Sensing Technologies Copper biphenylbis(phosphonate) thin films on quartz crystal microbalance devices enable ammonia detection at low gas-phase concentrations, utilizing shape-selective intercalation reactions. This technique showcases the material's specificity and sensitivity towards ammonia, potentially useful for environmental monitoring and industrial applications (Brousseau & Mallouk, 1997).
Microporous Material Synthesis Aluminum bisphosphonates have been synthesized to create microporous materials with significant surface areas, using bisphosphonic acids as crosslinking agents. These materials are characterized by their acid properties and potential applications in catalysis, adsorption, and separation technologies (Gómez-Alcántara et al., 2006).
Extraction and Recovery of Metals Phosphonium ionic liquid, in combination with toluene, has shown high efficiency in extracting palladium(II) from hydrochloric acid solutions. This novel reagent allows for the effective and fast extraction of palladium, showcasing potential applications in metal recovery and recycling processes (Cieszynska & Wiśniewski, 2010).
Surface and Interface Property Control Phosphonic acids are increasingly recognized for their role in controlling surface and interface properties in various materials and devices. They are used in the surface modification of inorganic substrates, contributing to the development of organic electronic devices, photovoltaic cells, and nanomaterials (Guerrero et al., 2013).
Wastewater Treatment The UV/Fenton treatment has been investigated for the removal of phosphonates from industrial wastewater, demonstrating that this method can effectively degrade phosphonates and reduce eutrophication potential. This study highlights the importance of advanced oxidation processes in treating wastewater containing resistant organic compounds (Rott et al., 2017).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Phosphonous acid, ammonia salt can be achieved through a simple acid-base reaction between phosphorous acid and ammonia.", "Starting Materials": [ "Phosphorous acid (H3PO3)", "Ammonia (NH3)" ], "Reaction": [ "Add ammonia slowly to phosphorous acid while stirring", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain Phosphonous acid, ammonia salt" ] } | |
CAS番号 |
7803-65-8 |
分子式 |
H4NO2P |
分子量 |
81.011 g/mol |
IUPAC名 |
azane;phosphonous acid |
InChI |
InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |
InChIキー |
AKYKNEHYFVLCTH-UHFFFAOYSA-N |
SMILES |
N.OPO |
正規SMILES |
[NH4+].[O-]P=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


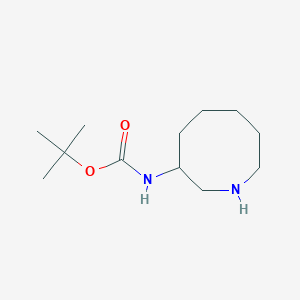
![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)
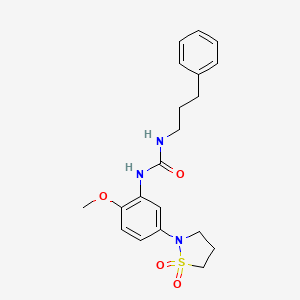
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)

